N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide
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Overview
Description
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide is an organic compound that belongs to the class of phenylpiperidines This compound is characterized by the presence of a phenyl group attached to a piperidine ring, which is further substituted with a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with 4-aminophenyl-1,1-dioxidoisothiazolidine. The reaction is carried out under acidic conditions, often using a catalyst to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), are used to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Nitro, halogen, or other substituted aromatic derivatives.
Scientific Research Applications
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of certain kinases, thereby modulating cellular signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide can be compared with other phenylpiperidine derivatives, such as:
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-chlorobenzamide: Similar structure but with a chlorine substituent, which may alter its reactivity and biological activity.
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-nitrobenzamide:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide, also known as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in antimicrobial applications. This compound's structure includes a sulfonamide group, which is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis.
Chemical Structure and Properties
- IUPAC Name : N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-methylbenzenesulfonamide
- Molecular Formula : C16H18N2O4S2
- CAS Number : 899953-12-9
The compound features a sulfonamide moiety that mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria.
The biological activity of this compound primarily revolves around its antimicrobial properties . It acts by:
- Competitive Inhibition : The sulfonamide group competes with PABA for binding to dihydropteroate synthase.
- Folic Acid Synthesis Disruption : By inhibiting this enzyme, the compound prevents the synthesis of folic acid, essential for bacterial growth and replication.
Antimicrobial Efficacy
Research indicates that compounds within the sulfonamide class exhibit significant antimicrobial activity. The specific biological evaluations of this compound are summarized in the following table:
Microorganism | Activity | Reference |
---|---|---|
Escherichia coli | Inhibition observed | |
Staphylococcus aureus | Moderate inhibition | |
Bacillus subtilis | Effective against |
Case Studies and Research Findings
-
Case Study on Antimicrobial Activity :
- A study evaluating various sulfonamide derivatives demonstrated that this compound showed promising results against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined to be comparable to established antibiotics.
- Toxicological Evaluation :
- Larvicidal Activity :
Properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-13-3-5-14(6-4-13)17(20)18-15-7-9-16(10-8-15)19-11-2-12-23(19,21)22/h3-10H,2,11-12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRKXKFLTIJYHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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